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Isotachysterol

Cat. No.: B196364
CAS No.: 469-06-7
M. Wt: 396.6 g/mol
InChI Key: WHIQZYTVWTZJNO-XASDQFSZSA-N
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Description

Historical Context of Isotachysterol Research

The study of this compound is intrinsically linked to the broader history of vitamin D research, which began with the identification of rickets in the 17th century. nih.gov The journey to understand vitamin D's role in preventing this disease led to the discovery of its precursors and various isomers. This compound emerged in scientific literature as a product of the acid-catalyzed isomerization of vitamin D. researchgate.net Early research focused on the photochemical transformations of vitamin D precursors like 7-dehydrocholesterol (B119134) and ergosterol (B1671047) upon ultraviolet (UV) irradiation. mdpi.comgoogle.com

Initial investigations established that UV light exposure converts 7-dehydrocholesterol into previtamin D3, which then thermally isomerizes to vitamin D3. nih.gov Further irradiation or the presence of acid can lead to the formation of other isomers, including tachysterol (B196371) and lumisterol (B196343). researchgate.netnih.gov this compound was identified as a stable end product in this cascade of reactions under certain acidic conditions. researchgate.net These early studies were crucial in mapping the intricate pathways of vitamin D synthesis and degradation, placing this compound as a key compound in this photochemical network. A significant finding from this era was the demonstration that, like certain vitamin D analogs, this compound could stimulate intestinal calcium transport and bone calcium mobilization, indicating its biological relevance. nih.govmedchemexpress.comcaymanchem.com

Conceptual Framework: this compound as a Secosteroid in Scientific Inquiry

Conceptually, this compound is classified as a secosteroid. nih.govnih.gov Secosteroids are a subclass of steroids characterized by a "broken" or opened ring in their fundamental four-ring steroid structure. researchgate.net In the case of vitamin D and its isomers, including this compound, the B-ring of the steroid nucleus is cleaved, specifically between carbons 9 and 10. researchgate.net This structural feature distinguishes them from classical steroids like cholesterol and provides them with unique conformational flexibility and biological activities. semanticscholar.org

The secosteroid structure of this compound is fundamental to its chemical properties and biological function. It is a derivative of 9,10-secocholestane or 9,10-secoergostane. nih.govnih.gov The investigation of this compound and other secosteroids has expanded the understanding of how the steroid scaffold can be modified to produce a wide array of biologically active molecules. This framework allows researchers to study structure-activity relationships, comparing how the opened B-ring and other structural modifications influence interactions with biological targets like the vitamin D receptor (VDR). frontiersin.org

Table 1: Chemical Identification of this compound Variants

Compound Name Molecular Formula CAS Number IUPAC Name
This compound C28H44O 469-06-7 (1S)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol nih.gov

Overview of Current Research Trajectories for this compound

Contemporary research on this compound and its derivatives continues to explore its chemical synthesis, biological activity, and potential applications. One major area of focus is the synthesis of novel vitamin D analogs, where the this compound structure can serve as a scaffold or an intermediate. nih.gov The unique geometry of this compound offers different possibilities for chemical modification compared to vitamin D itself, potentially leading to analogs with more selective biological actions.

Another significant research trajectory involves investigating the biological effects of various vitamin D photoproducts, including this compound-like compounds. nih.gov Studies are exploring how these isomers, formed in the skin or through other processes, interact with cellular receptors and signaling pathways. For instance, research has shown that other vitamin D isomers like tachysterol can be metabolized into active forms that regulate gene expression through receptors beyond the VDR, such as the aryl hydrocarbon receptor (AhR) and liver X receptors (LXRs). nih.gov This raises the possibility that this compound may also have unique metabolic pathways and biological targets.

Furthermore, the autoxidation of this compound is a subject of investigation, with studies identifying several previously unknown oxygenation products. researchgate.net Understanding these degradation and metabolic pathways is crucial for comprehending the full lifecycle and biological impact of these secosteroids. Research into the biological activity of these oxidized derivatives is an emerging field.

Table 2: Investigated Biological Activities of this compound and Related Compounds

Compound Biological Effect Target System/Model
This compound 3 Stimulates intestinal calcium transport nih.govmedchemexpress.com Anephric rats nih.govmedchemexpress.com
This compound 3 Stimulates bone calcium mobilization nih.govmedchemexpress.com Anephric rats nih.govmedchemexpress.com
25-Hydroxythis compound 3 Stimulates intestinal calcium transport and bone calcium mobilization nih.gov Anephric rats nih.gov
Tachysterol 2 Regulates Fibroblast growth factor 23 (FGF23) synthesis frontiersin.org Bone cells (UMR106) frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44O B196364 Isotachysterol CAS No. 469-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-26,29H,7-8,11,14-18H2,1-6H3/b10-9+,13-12+/t20-,22+,25-,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIQZYTVWTZJNO-GMPZOFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)C=CC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)/C=C/[C@H](C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-06-7
Record name Isotachysterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTACHYSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A3Y6WT6UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic and Biogenetic Pathways of Isotachysterol

Chemical Synthesis Methodologies for Isotachysterol

The primary methods for generating this compound involve the chemical transformation of more common sterols and vitamin D isomers. These methodologies leverage the inherent reactivity of the conjugated triene system within these molecules.

This compound is typically synthesized from sterol precursors through a multi-step process. ontosight.ai The biogenetic pathway begins with precursors such as 7-dehydrocholesterol (B119134) (provitamin D3), which is derived from cholesterol. nih.govnih.govmdpi.com In a key photochemical step, the B-ring of 7-dehydrocholesterol is opened by ultraviolet B (UVB) radiation to produce previtamin D3. nih.govfrontiersin.org This thermodynamically unstable intermediate then undergoes a thermally induced rearrangement to form vitamin D3 (cholecalciferol). nih.govmdpi.com this compound is subsequently formed through the isomerization of vitamin D3, which serves as the direct precursor in many synthetic strategies. researchgate.netmdpi.comresearchgate.net Therefore, the synthetic route generally follows the path: Sterol Precursor (e.g., 7-dehydrocholesterol) → Previtamin D → Vitamin D → this compound.

Isomerization is the cornerstone of this compound synthesis, converting vitamin D or its related isomers into the this compound structure. This transformation can be achieved through acid catalysis, thermal energy, or photochemical processes.

The most frequently cited method for producing this compound is the acid-catalyzed isomerization of vitamin D. researchgate.netresearchgate.net Under acidic conditions, vitamin D3 readily converts to this compound. mdpi.comresearchgate.net This reaction is known to be promoted by low pH environments. nih.gov For instance, research has described a procedure using 10 M HCl in 2-butanol (B46777) as the reagent to achieve quantitative yields of this compound from vitamin D. researchgate.net The presence of acid agents on surfaces like silica (B1680970) gel can also facilitate the isomerization of vitamin D to isoproducts, including this compound. ias.ac.in This acid-catalyzed product is noted to be highly sensitive to oxygen. researchgate.net

Heating vitamin D3 can also induce its isomerization to this compound. researchgate.net In a non-acidic pathway, the thermal isomerization of vitamin D3 at 140°C in dimethyl sulfoxide (B87167) (DMSO) under a nitrogen atmosphere yields this compound as one of the principal products, alongside isovitamin D3. researchgate.net The competition between vitamin D3 molecules and their thermoisomers for adsorption sites on surfaces like aerosil can influence the accumulation of these "isoproducts". ias.ac.in It has been noted that vitamin D3 can reversibly convert to pre-vitamin D3 when heated, especially at higher temperatures. researchgate.net

This compound can be formed via a sequence of photochemical reactions. The process starts with the UVB irradiation of a provitamin D, such as 7-dehydrocholesterol, to form previtamin D. nih.govmdpi.comphotobiology.com While previtamin D thermally isomerizes to vitamin D, continued exposure to UVB light can lead to the formation of other photoisomers, namely lumisterol (B196343) and tachysterol (B196371). nih.govmdpi.com Tachysterol, a direct photoisomer of previtamin D, can then undergo a subsequent photoinduced isomerization to form this compound. mdpi.comresearchgate.net The quantum yields of these photochemical interconversions are well-defined, with factors like the wavelength and duration of UV exposure influencing the relative ratios of the products formed. mdpi.comresearchgate.net

Isomerization MethodPrecursorConditionsPrimary Product(s)Reference
Acid-CatalyzedVitamin D3Acidic pH (e.g., HCl in 2-butanol)This compound researchgate.netmdpi.comresearchgate.netresearchgate.net
ThermalVitamin D3140°C in DMSO, under nitrogenThis compound, Isovitamin D3 researchgate.net
PhotochemicalTachysterol (from Previtamin D3)Prolonged UVB exposureThis compound mdpi.comresearchgate.net

The synthesis of this compound derivatives allows for the exploration of structure-activity relationships and the creation of novel compounds. Research has been conducted on the preparation and properties of various derivatives. For example, methods have been developed for creating this compound derivatives from ergocalciferol (B368823) (vitamin D2), cholecalciferol (vitamin D3), and its metabolites for analysis by gas-liquid chromatography. nih.gov These procedures can be applied to subnanomole quantities of the parent vitamin D compounds. nih.gov

Furthermore, specific synthetic efforts have targeted analogues such as cis-isotachysterol. researchgate.netcapes.gov.br In one study, the reduction of a precursor afforded cis-isotachysterol analogues which could be equilibrated with other isomers at high temperatures. researchgate.net The synthesis of other complex derivatives, such as 14-epi-19-nortachysterols, has also been achieved, demonstrating the modification of the core tachysterol/isotachysterol structure. researchgate.net

Preparation of this compound Derivatives

Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound is a significant area of research, often aimed at exploring structure-activity relationships with the vitamin D receptor (VDR). Synthetic strategies frequently employ convergent approaches, where different parts of the molecule, such as the A-ring and the CD-ring/side chain, are synthesized separately and then coupled.

One notable approach involves the use of a Horner-Wadsworth-Emmons reaction to couple an A-ring phosphine (B1218219) oxide with a CD-ring ketone. symeres.com This method allows for the late-stage formation of the complex triene system characteristic of vitamin D analogues. symeres.com For instance, the synthesis of 14-epi-19-nortachysterol and its derivatives utilized a Stille coupling reaction between an A-ring precursor and a CD-ring vinyl triflate. researchgate.net

Various chiral starting materials, or "chiral-pool" starting materials, are employed to ensure the correct stereochemistry in the final analogues. symeres.com Examples include (-)-quinic acid and D-glucose, which can be transformed into chiral A-ring synthons. mdpi.com Ring-closing metathesis is another powerful tool used to construct the A-ring with a flexible substitution pattern. mdpi.com The synthesis of 14-epi-19-nor vitamin D3 analogues has been achieved through the coupling of cyclovitamin A-ring precursors with a cis-hydrindane (B1200222) system. mdpi.com These synthetic endeavors have led to the creation of a wide array of chiral this compound analogues, including those with modifications at various positions to probe their interaction with the VDR. nih.govrsc.org

Biogenetic Pathways and Formation of this compound in Natural Systems

This compound is a naturally occurring photoproduct within the vitamin D endocrine system, formed through the action of ultraviolet radiation on precursors. Its presence is a testament to the intricate cascade of photochemical reactions that initiate vitamin D synthesis in the skin.

Photobiological Formation from Vitamin D Precursors

The journey to this compound begins with the absorption of UVB light by 7-dehydrocholesterol (7-DHC), the precursor to vitamin D3. taylorandfrancis.comontosight.ai This initial photochemical event sets off a series of isomerizations that can ultimately lead to the formation of this compound.

This compound can be formed from the UVB-induced isomerization of tachysterol. researchgate.netnih.govvitamindwiki.com Tachysterol itself is a key photoproduct in the vitamin D synthetic pathway. google.com Depending on the duration and intensity of UVB exposure, tachysterol can undergo further isomerization to form this compound. researchgate.net The presence of photosensitizers and longer UV wavelengths can also promote the isomerization of tachysterol and other vitamin D isomers, leading to the production of this compound among other compounds. nih.govvitamindwiki.com This process is part of a complex network of photoreactions where various isomers are in a dynamic equilibrium under UV irradiation.

The photolysis of 7-dehydrocholesterol (7-DHC) by UVB radiation is the primary event in the synthesis of vitamin D3 and its related isomers. ijariie.comreactome.orgchemodex.com This reaction involves the cleavage of the B-ring of 7-DHC to form pre-vitamin D3. ontosight.ai Pre-vitamin D3 can then undergo a thermally induced isomerization to vitamin D3. reactome.org

However, pre-vitamin D3 can also absorb photons, leading to the formation of other photoproducts, including lumisterol and tachysterol. google.comoup.com These reactions are reversible and wavelength-dependent. google.comaip.org Prolonged exposure to UVB can lead to a photostationary state where 7-DHC, pre-vitamin D3, lumisterol, and tachysterol coexist. mdpi.com From this mixture, tachysterol can then isomerize to this compound. researchgate.net Therefore, this compound is considered one of the over-irradiation products in the photochemical cascade originating from 7-DHC. nih.govvitamindwiki.com The formation of these various isomers, including this compound, is a natural mechanism that prevents vitamin D intoxication from excessive sun exposure. oup.com

Interactive Table: Key Products of 7-Dehydrocholesterol Photolysis
Compound Formation Pathway Role/Significance
Pre-vitamin D3 Photochemical ring-opening of 7-DHC. ontosight.ai Primary photoproduct, thermal precursor to Vitamin D3. reactome.org
Vitamin D3 Thermal isomerization of Pre-vitamin D3. reactome.org Prohormone, converted to active form in the body. taylorandfrancis.com
Lumisterol Photoisomerization of Pre-vitamin D3. google.comoup.com Inactive photoproduct, reversible formation. oup.com
Tachysterol Photoisomerization of Pre-vitamin D3. google.comoup.com Inactive photoproduct, precursor to this compound. researchgate.net
This compound Isomerization of Tachysterol. researchgate.netnih.gov Over-irradiation photoproduct.

Occurrence and Biogenesis in Biological Organisms

This compound has been identified in certain biological systems, typically as a result of photochemical processes. While vitamin D2 is the predominant form in fungi and plants, and vitamin D3 in animals, the precursors to both can lead to the formation of various isomers upon UV exposure. symeres.comfrontiersin.org

This compound has been noted to form under acidic conditions from vitamin D3. researchgate.net Small amounts of this compound and its derivatives can be found in plants, often as a result of fungal contamination or through the irradiation of plant sterols. researchgate.net The compound has been identified in the leaves of the plant Isotachys scoparius. biosynth.com In human skin, prolonged exposure to sunlight can lead to the formation of this compound from the photoisomerization of tachysterol, which itself is derived from pre-vitamin D3. researchgate.netnih.govvitamindwiki.com The biogenesis in these cases is not an enzymatically controlled pathway but rather a consequence of the inherent photochemistry of the vitamin D precursors present in the organism. tandfonline.com

Identification in Plant Species

Direct identification of this compound in living plants is not widely documented. Its presence is inferred through the existence of its vitamin D precursors. Vitamin D2 is produced by fungi and yeast, which can be present in plants through contamination, while vitamin D3 is known to exist in the plant kingdom, particularly in microalgae and certain plant families like Solanaceae. cargill.co.in

One notable species, Trisetum flavescens (Yellow Oat Grass), has been associated with calcinogenic properties in livestock, suggesting the presence of potent vitamin D-like compounds that can lead to the formation of isomers like this compound, especially after being harvested for hay or silage. pageplace.deresearchgate.net The conditions present during the curing and fermentation of forage, such as those for making hay and silage, create an environment conducive to the conversion of vitamin D precursors into this compound. cargill.co.infao.org The ensiling process, in particular, establishes an acidic environment which promotes this transformation. fao.orgfao.org

Table 1: Precursors to this compound in Fungi and Plants

Organism/GroupRelevant PrecursorNotes
Fungi and YeastErgocalciferol (Vitamin D2)Precursor to this compound₂. Can be found in plants via contamination. cargill.co.in
MicroalgaeCholecalciferol (Vitamin D3)A primary producer of Vitamin D3 in the food chain. cargill.co.in
Solanaceae Family (e.g., Potato, Tomato)Cholecalciferol (Vitamin D3)Known to contain higher levels of cholesterol, a Vitamin D3 precursor, compared to other plants. cargill.co.in
Trisetum flavescens (Yellow Oat Grass)Implied Vitamin D-like compoundsAssociated with calcinosis in grazing animals, suggesting high levels of active Vitamin D or its isomers formed post-harvest. pageplace.de
Environmental Factors Influencing In Situ Formation

The transformation of vitamin D isomers into this compound is not a spontaneous event but is driven by specific environmental conditions. The key pathway is the acid-catalyzed isomerization of vitamin D or its photo-isomer, tachysterol. researchgate.netresearchgate.net

pH : An acidic environment is the most critical factor for the formation of this compound. researchgate.netmdpi.com Low pH directly catalyzes the isomerization of cholecalciferol (vitamin D3) into this compound. researchgate.netmdpi.com This is particularly relevant in food processing and in silage, where lactic acid fermentation significantly lowers the pH. fao.orgfao.orgnih.gov

UVB Radiation : While not directly forming this compound, ultraviolet B (UVB) light is essential for creating its precursors. UVB exposure converts 7-dehydrocholesterol (provitamin D3) into previtamin D3, which can then isomerize to vitamin D3 or, with prolonged exposure, to other photo-isomers like tachysterol. researchgate.net The strength and duration of UVB exposure determine the relative ratio of these precursors. researchgate.net

Temperature : Temperature influences the rate of the initial thermal isomerization of previtamin D3 to vitamin D3. researchgate.net While the subsequent conversion to this compound is primarily acid-driven, ambient temperatures are sufficient for the reaction to proceed once acidic conditions are met. researchgate.net

Table 2: Environmental Factors in this compound Formation

FactorRole in Formation PathwayContext
pH (Acidity) Primary catalyst for the isomerization of Vitamin D and Tachysterol to this compound. researchgate.netresearchgate.netSilage fermentation, acidic food matrices, gastric environment. fao.orgmdpi.comnih.gov
UVB Radiation Initiates the formation of precursors (Previtamin D, Vitamin D, Tachysterol) from 7-dehydrocholesterol. researchgate.netSunlight exposure of plants, skin, or harvested forage.
Temperature Affects the rate of thermal conversion of previtamin D to vitamin D, a key precursor. researchgate.netAmbient and processing temperatures.
Oxygen (Air) May facilitate the acid-catalyzed conversion from vitamin D. researchgate.net It is the primary driver for the subsequent degradation of this compound. researchgate.netAerobic conditions.

Oxidative Transformations of this compound in Biological Contexts

This compound is a chemically labile compound, particularly in the presence of oxygen. researchgate.netchimia.ch It is known to undergo a self-initiated autoxidation reaction when exposed to atmospheric oxygen, a process that can occur at ambient temperature even in the absence of light. researchgate.net This degradation is explained by free radical peroxidation chemistry. researchgate.net

Research has identified seven previously unknown oxygenation products resulting from this autoxidation. researchgate.net The formation of these hydroxyl- and peroxy derivatives represents a significant transformation pathway for this compound in any biological or environmental context where oxygen is present. researchgate.netpageplace.de

Table 3: Products of the Autoxidation of this compound

Product Name
(5R)-5,10-epoxy-9,10-secocholesta-6,8(14)-dien-3β-ol
(5S)-5,10-epoxy-9,10-secocholesta-6,8(14)-dien-3β-ol
(10R)-9,10-secocholesta-5,7,14-trien-3β,10-diol
(10S)-9,10-secocholesta-5,7,14-trien-3β,10-diol
(7R,10R)-7,10-epoxy-9,10-secocholesta-5,8(14)-dien-3β-ol
5,10-epidioxythis compound
3,10-epoxy-5-oxo-5,10-seco-9,10-secocholesta-6,8(14)-dien-10-ol

Source: Based on findings from Jin et al., as cited in search result researchgate.net.

Molecular Mechanisms and Biological Interactions of Isotachysterol

Cellular and Subcellular Effects

Modulation of Cellular Differentiation Processes

While direct, detailed research on Isotachysterol's specific role in modulating cellular differentiation processes is limited, its classification as a Vitamin D analog suggests potential influences. Vitamin D analogs, in general, have been explored for their utility in modulating cell growth and differentiation medchemexpress.com. Broader categories of related compounds, such as oxysterols (oxidized cholesterol derivatives), have demonstrated the ability to stimulate osteogenic differentiation of mesenchymal stem cells (MSCs) and inhibit adipogenic differentiation researchgate.netscispace.comannualreviews.org. Specifically, oxysterols like 25- and 22R-hydroxycholesterol have been shown to increase differentiation markers, such as involucrin (B1238512) and transglutaminase 1, in keratinocytes nih.gov. This compound 3, as a synthetic analog of Vitamin D3, is understood to interact with the Vitamin D Receptor (VDR), influencing gene expression medchemexpress.com. However, the precise mechanisms by which this compound 3 specifically orchestrates cellular differentiation pathways require further in-depth investigation, with current studies on its effects in this area being limited compared to those on native Vitamin D3 medchemexpress.com.

Effects on Cell Proliferation and Apoptosis Pathways

This compound 3, as an analog of 1,25-dihydroxy Vitamin D3, is being investigated for its potential therapeutic applications, particularly in conditions like cancer, where modulation of cell proliferation and apoptosis is crucial medchemexpress.comontosight.ai. Vitamin D and its analogs are known to influence intracellular processes, including the cell cycle and proliferation nih.gov. Research indicates that Vitamin D analogs can exhibit antiproliferative properties against various cancer cells researchgate.net. Specifically, this compound 3 has been shown to stimulate intestinal calcium transport and bone calcium mobilization medchemexpress.comcaymanchem.com, effects that are also associated with Vitamin D's broader influence on cell proliferation and apoptosis nih.gov. Furthermore, Vitamin D is implicated in regulating mitochondrial function, impacting energy production, mitochondrial membrane potential, ion channel activity, and apoptosis nih.gov. The compound's role in these pathways is likely mediated through mechanisms that influence the intrinsic and extrinsic apoptotic pathways, which involve caspases and mitochondrial signaling wikipedia.orgteachmeanatomy.infonih.govthermofisher.com. While specific quantitative data on this compound's direct impact on proliferation and apoptosis rates are not extensively detailed in the provided snippets, its classification as a Vitamin D analog suggests an involvement in these critical cellular processes.

Receptor-Independent Cellular Mechanisms of Action

Vitamin D exerts a range of pleiotropic activities that extend beyond the well-established Vitamin D Receptor (VDR)-mediated genomic pathways, suggesting the involvement of rapid, non-genomic responses nih.govfrontiersin.org. These non-genomic mechanisms typically manifest within seconds to minutes, contrasting with the hours to days required for genomic effects frontiersin.org. Vitamin D has been shown to stimulate the release of secondary messengers and modulate intracellular processes such as the cell cycle, proliferation, and immune responses through signaling pathways including WNT, sonic hedgehog (SSH), STAT1-3, and NF-kappaB nih.gov. Protein disulfide-isomerase A3 (PDIA3) has been identified as a membrane-associated molecule that mediates some of these rapid, non-genomic effects of Vitamin D nih.gov. Additionally, Vitamin D influences mitochondrial function, impacting energy production, membrane potential, and ion channels, which can indirectly affect cellular processes including apoptosis nih.gov. While direct evidence detailing this compound's engagement in these specific receptor-independent pathways is not explicitly provided, its nature as a Vitamin D analog suggests a potential for similar modes of action.

Interactions with Intestinal Absorption Mechanisms

This compound 3 has demonstrated a direct impact on intestinal calcium transport and bone calcium mobilization. Studies in rats have shown that this compound 3 stimulates these processes medchemexpress.comcaymanchem.com. This action aligns with the known physiological role of Vitamin D, which is crucial for regulating calcium and phosphate (B84403) levels by enhancing their absorption from the gut frontiersin.orgnih.gov. The intestinal absorption of Vitamin D itself is a complex process involving active transport mechanisms, such as the TRPV6 channel, and passive diffusion, facilitated by lipid digestion and micelle formation frontiersin.orgnih.govresearchgate.net. Vitamin D is absorbed in the small intestine, primarily the duodenum and jejunum, and then transported via the lymphatic system and bloodstream frontiersin.orgresearchgate.netactaorthop.org. The bioaccessibility of Vitamin D can be influenced by factors such as gastric pH, with acidic conditions promoting its isomerisation to compounds like this compound nih.govmdpi.commdpi.com.

Table 1: Effects of this compound 3 on Calcium Transport and Mobilization in Rodent Models

Biological ProcessAnimal ModelAdministrationObserved ResultReference
Intestinal Calcium TransportAnephric rats5 μ g/animal Stimulated intestinal calcium transport medchemexpress.comcaymanchem.com
Bone Calcium MobilizationAnephric rats5 μ g/animal Stimulated bone calcium mobilization medchemexpress.comcaymanchem.com
Intestinal Calcium TransportNormal rats5 μ g/animal Stimulated intestinal calcium transport medchemexpress.com
Bone Calcium MobilizationNormal rats5 μ g/animal Stimulated bone calcium mobilization medchemexpress.com

Compound List:

this compound

this compound 3

Vitamin D3

1,25-dihydroxy Vitamin D3

Oxysterols

25-hydroxycholesterol (B127956)

22R-hydroxycholesterol

1,25(OH)2D3

21(OH)7DHP

21(OH)oxy-piT

21(OH)pD

Lumisterol (B196343)

Tachysterol (B196371)

Pre-vitamin D3

PDIA3 (Protein disulfide-isomerase A3)

TRPV6

WNT

SSH (Sonic hedgehog)

STAT1-3

NF-kappaB

Bax

Bak

Caspase 7

Caspase 9

Bcl-2

pERK

pAkt

Advanced Analytical Methodologies for Isotachysterol Research

Spectroscopic Characterization Approaches

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to probe the electronic transitions within molecules, particularly those involving π-electron systems, known as chromophores. For compounds like isotachysterol, which are structurally related to Vitamin D and its isomers, UV-Vis spectroscopy is instrumental in characterizing the conjugated system responsible for light absorption. Conjugated double bonds, such as the triene system present in Vitamin D analogs, shift absorption maxima to longer wavelengths, providing characteristic spectral fingerprints. azooptics.commsu.eduupi.eduvscht.cz

The position (λmax) and intensity (molar absorptivity, ε) of absorption bands in a UV-Vis spectrum offer critical insights into the extent of conjugation and the nature of electronic transitions within a molecule. azooptics.commsu.edu While specific UV-Vis data for this compound may vary depending on the exact isomer and experimental conditions, its conjugated triene structure is expected to exhibit significant absorption in the UV region, likely with a λmax in the range typical for such systems. researchgate.net Understanding these spectral features aids in confirming the presence of the characteristic chromophore and can be used for quantitative analysis via the Beer-Lambert Law. azooptics.comupi.edu

Chromophore/FeatureTypical UV-Vis Absorption Range (nm)Notes
Isolated Double Bond (C=C)< 200Generally not detected by standard UV-Vis instruments.
Conjugated Diene (C=C-C=C)220-280Extended conjugation shifts absorption to longer wavelengths.
Conjugated Triene~260-300+Expected for this compound due to its Vitamin D-related structure; specific λmax depends on conjugation.
Carbonyl (C=O)n→π: 275-300; π→π: 180-220Presence of carbonyls would contribute additional absorption bands.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. Each functional group possesses characteristic bond stretching and bending frequencies that produce unique absorption bands in the IR spectrum, serving as a molecular fingerprint. specac.comutdallas.eduvscht.czlibretexts.orgyoutube.com

For this compound, IR spectroscopy can confirm the presence of key functional groups. Based on its structure as a Vitamin D analog, expected functional groups and their characteristic IR absorption bands include:

Hydroxyl (-OH) group: Typically observed as a strong, broad absorption band in the region of 3200-3500 cm⁻¹ due to hydrogen bonding. specac.comlibretexts.org

C-H stretching vibrations: Aliphatic C-H bonds (sp³ hybridized carbons) absorb typically below 3000 cm⁻¹, while olefinic C-H bonds (sp² hybridized carbons) associated with double bonds appear slightly above 3000 cm⁻¹ (e.g., around 3080 cm⁻¹). specac.comvscht.czyoutube.com

Carbon-Carbon Double Bonds (C=C): Stretching vibrations for C=C bonds usually appear in the region of 1640-1680 cm⁻¹. vscht.cz

Carbon-Oxygen (C-O) stretching: Found in alcohols and ethers, these bands typically occur in the range of 1000-1200 cm⁻¹. libretexts.orgyoutube.com

Functional GroupCharacteristic IR Absorption (cm⁻¹)Band Type
O-H (Alcohol)3200-3500Strong, Broad
C-H (Alkane)2850-2960Medium
C-H (Alkene)3010-3100Medium
C=C (Alkene)1640-1680Medium
C-O (Alcohol)1050-1150Strong

Electronic Circular Dichroism (CD) for Stereochemical Assessment

Electronic Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by optically active compounds. nih.govwikipedia.orgunipi.it As this compound possesses multiple chiral centers, CD spectroscopy is invaluable for determining its absolute configuration and conformational properties. nih.govunipi.it

The CD spectrum of a chiral molecule provides information about the spatial arrangement of its atoms, particularly around chromophores. By comparing experimental CD spectra with those obtained from computational modeling (e.g., using time-dependent density functional theory, TD-DFT), researchers can confidently assign the absolute configuration of chiral compounds. nih.govnih.govrsc.org This technique is crucial for distinguishing between enantiomers and diastereomers and for understanding the three-dimensional structure of this compound. nih.govunipi.it

Quantitative and Qualitative Detection Strategies

Development of Sensitive Assays for Low-Concentration Detection

Accurate and sensitive detection of this compound, especially in complex biological matrices or at low concentrations, requires the development of robust analytical assays. Techniques such as High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS/MS) are commonly employed. researchgate.netscispace.comresearchgate.net While UV detection can be useful, it may lack the sensitivity required for trace-level analysis of certain Vitamin D compounds. scispace.com

Mass spectrometry-based methods, particularly UHPLC-MS/MS, offer enhanced sensitivity and selectivity, enabling the detection and quantification of this compound and its related metabolites at very low concentrations. researchgate.netresearchgate.net Assay development involves optimizing parameters such as sample preparation, chromatographic separation, ionization efficiency, and detection methods to achieve low limits of detection (LOD) and quantification (LOQ). researchgate.netnih.govnih.gov Technologies like Single Molecule Array (Simoa) and chemiluminescence detection platforms are also utilized for ultrasensitive quantification, capable of detecting analytes in the picogram per milliliter (pg/mL) range. nih.govnih.gov

Analytical TechniqueTypical Sensitivity (LOD/LOQ)Application Notes for this compound
HPLC-UVppm to ppb rangeUseful for higher concentrations; may lack sensitivity for trace analysis.
UHPLC-MS/MSpg/mL to ng/mL rangeHigh sensitivity and selectivity; suitable for complex matrices and low concentrations. researchgate.netresearchgate.net
Immunoassayspg/mL rangeCan offer very high sensitivity and specificity, often used for biological samples. nih.govnih.gov

Isotopic Tracer Analysis in Metabolic Fate Studies

Isotopic tracer analysis is a cornerstone for elucidating the metabolic fate of compounds like this compound within biological systems. This approach involves synthesizing this compound labeled with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov By administering these labeled compounds and tracking the distribution and transformation of the isotopes, researchers can gain detailed insights into absorption, distribution, metabolism, and excretion (ADME) pathways. nih.govresearchgate.netnih.gov

The labeled this compound is introduced into a biological system, and its metabolic products are subsequently analyzed using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.comnih.gov MS techniques, including GC-MS and LC-MS, are particularly adept at detecting and quantifying the mass shifts introduced by the isotopes. nih.govnih.gov This methodology allows for the mapping of metabolic pathways, identification of metabolites, and quantification of metabolic fluxes, providing a comprehensive understanding of how this compound is processed by the body. nih.govresearchgate.netfrontiersin.org

Stable IsotopeDetection Method(s)Typical Use in Metabolic Studies
²H (Deuterium)MS, NMRLabeling specific positions to track molecular transformations and metabolic pathways.
¹³C (Carbon-13)MS, NMRTracing carbon flow through metabolic pathways, particularly in central carbon metabolism (e.g., glycolysis, TCA cycle). mdpi.com
¹⁵N (Nitrogen-15)MS, NMRTracking nitrogen incorporation into amino acids, proteins, and nucleic acids.

Compound List:

this compound

Tachysterol (B196371)

Vitamin D3

25(OH)D3

1,25-dihydroxyvitamin D3

24,25(OH)2D3

Tadalafil

Structural Elucidation and Conformational Studies of Isotachysterol and Its Analogues

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of the three-dimensional arrangement of atoms is fundamental to understanding a molecule's function. For complex structures like isotachysterol, a combination of advanced analytical techniques is employed to determine both the relative and absolute stereochemistry of its chiral centers.

X-ray Crystallography : This technique stands as a primary method for the unambiguous determination of molecular structures, including absolute configuration. nih.gov By diffracting X-rays through a single crystal of a compound, a detailed three-dimensional map of electron density can be generated. nih.govlibretexts.org This map allows for the precise placement of each atom in space, revealing bond lengths, angles, and the absolute stereochemistry of all chiral centers, provided the crystal quality is sufficient. nih.govwikipedia.org For vitamin D analogues, X-ray crystallography has been successfully used to define the conformation of the A, B, and C rings and the stereochemistry at specific carbon atoms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating molecular structure in solution. To determine relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments are particularly valuable. wordpress.com NOE detects through-space interactions between protons that are close to each other (typically within 5 Å), allowing for the establishment of their relative spatial orientation. wordpress.com For diastereomers, differences in chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra can provide significant information about their relative configurations. jeol.com

For determining absolute stereochemistry, chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), are often employed. wikipedia.orgusm.edu By reacting the chiral molecule with the (R) and (S) enantiomers of the CDA, a pair of diastereomers is formed. The analysis of the differences in the ¹H or ¹⁹F NMR chemical shifts of these diastereomers allows for the assignment of the absolute configuration of the original molecule. wikipedia.orgusm.edu

TechniqueApplication in StereochemistryKey Information Provided
X-ray Crystallography Determination of absolute and relative stereochemistry in the solid state.Provides a precise 3D molecular structure, including bond lengths, angles, and unambiguous stereochemical assignment. nih.govwikipedia.org
NMR Spectroscopy (NOE) Determination of relative stereochemistry in solution.Identifies protons that are in close spatial proximity, revealing their relative orientation. wordpress.com
NMR with Chiral Derivatizing Agents Determination of absolute stereochemistry in solution.Creates diastereomeric derivatives whose distinct NMR signals can be used to assign the configuration of a stereocenter. wikipedia.orgusm.edu

Analysis of Double Bond Configurations and Secosteroid Conformations

This compound is a secosteroid, meaning one of the rings of the typical steroid core has been opened. This structural feature, combined with a conjugated triene system, results in significant conformational flexibility.

The central structural feature of this compound is its 9,10-secocholesta-5,7,14-triene system. researchgate.net The configuration of the double bonds within this triene system is crucial to its identity. Unlike its isomer tachysterol (B196371), which has a C8-C9 double bond, this compound is characterized by a double bond between C8 and C14. mdpi.com The geometry of these double bonds (E/Z configuration) is determined primarily through NMR spectroscopy, where coupling constants between vinylic protons and NOE correlations provide definitive assignments.

The conformational landscape of secosteroids like vitamin D and its isomers, including this compound, is complex. The molecule exists as a dynamic equilibrium of multiple conformers. The primary equilibrium is the chair-inversion of the A-ring, which can adopt two distinct chair conformations. researchgate.net ¹H and ¹³C NMR studies at various temperatures are instrumental in analyzing this dynamic equilibrium. nih.gov The conformation of the entire molecule is a result of the interplay between the flexible A-ring and the orientation of the triene system, which strives for planarity to maximize π-orbital overlap.

Structural Characterization of Oxidized and Epoxidized Derivatives

This compound is susceptible to oxidation, particularly when exposed to atmospheric oxygen. researchgate.net Studies on the autoxidation of this compound have revealed the formation of several novel oxygenated products. The structural elucidation of these derivatives is essential for understanding the degradation pathways of this compound.

Research has shown that the self-initiated autoxidation of this compound yields a variety of oxidized and epoxidized products. researchgate.net The characterization of these compounds relies heavily on a combination of spectroscopic methods, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and NMR spectroscopy. researchgate.net

Key identified autoxidation products include:

Epoxides : Such as (5R)-5,10-epoxy-9,10-secocholesta-6,8(14)-dien-3β-ol and its (5S) epimer.

Diols : Including (10R)-9,10-secocholesta-5,7,14-trien-3β,10-diol and its (10S) epimer.

Bridged Ethers : For example, (7R,10R)-7,10-epoxy-9,10-secocholesta-5,8(14)-dien-3β-ol.

Endoperoxides : Such as 5,10-epidioxythis compound.

The formation of these products is explained through free radical peroxidation mechanisms. researchgate.net The structural assignment of these complex derivatives involves detailed analysis of 1D and 2D NMR spectra to establish connectivity and relative stereochemistry, while high-resolution mass spectrometry confirms their elemental composition.

Derivative TypeExample Compound NameKey Structural Feature
Epoxide (5R)-5,10-epoxy-9,10-secocholesta-6,8(14)-dien-3β-olAn oxygen atom forms a three-membered ring with C5 and C10.
Diol (10R)-9,10-secocholesta-5,7,14-trien-3β,10-diolTwo hydroxyl (-OH) groups are present.
Bridged Ether (7R,10R)-7,10-epoxy-9,10-secocholesta-5,8(14)-dien-3β-olAn oxygen atom bridges C7 and C10.
Endoperoxide 5,10-epidioxythis compoundA peroxide (-O-O-) bridge connects C5 and C10.

Computational Chemistry Approaches to Conformational Stability and Reactivity

Computational chemistry provides powerful insights into the structural and energetic properties of molecules that can be difficult to probe experimentally. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to study the conformational stability and reactivity of complex molecules like this compound. nih.govrsc.org

These computational methods can be used to:

Calculate Relative Energies of Conformers : By performing geometry optimizations on various possible conformations (e.g., different A-ring chair forms, rotamers of the side chain), their relative electronic energies can be calculated. researchgate.net This allows for the prediction of the most stable conformer or the equilibrium distribution of conformers in the gas phase or in solution (using solvent models). nih.govresearchgate.net For vitamin D analogues, DFT calculations have been shown to be crucial in assessing the energy balance between axial and equatorial conformations of the A-ring hydroxyl group. researchgate.net

Predict Spectroscopic Properties : Quantum chemistry can calculate NMR chemical shifts, which can then be compared to experimental data to validate a proposed structure or to help assign complex spectra. nih.govresearchgate.net

Model Reaction Pathways : By calculating the energies of transition states and intermediates, computational methods can elucidate reaction mechanisms. rsc.org This can be applied to understand the isomerization processes between vitamin D-related compounds or the formation of oxidation products, providing a theoretical framework for experimentally observed reactivity.

These in silico studies complement experimental data, offering a more complete picture of the molecule's behavior at an atomic level and guiding further experimental work. nih.gov

Research Applications and Emerging Areas of Investigation

Development of Novel Steroidal Analogues for Biological Applications

The core structure of isotachysterol serves as a scaffold for the design and synthesis of novel steroidal analogues aimed at modulating specific biological processes. Researchers are exploring modifications to its structure to enhance therapeutic efficacy and selectivity for various diseases.

The synthesis of this compound and its derivatives is a key area of research for creating compounds that can influence cell growth and differentiation. For instance, this compound₃ and 25-hydroxythis compound₃ have been synthesized and shown to mimic the action of 1,25-dihydroxyvitamin D₃, the active form of vitamin D. nih.govcaymanchem.com These analogues stimulate intestinal calcium transport and bone calcium mobilization, processes vital for cellular function and tissue homeostasis. nih.govcaymanchem.com

The development of vitamin D analogues extends to compounds with minimal calcemic effects but potent activity in other areas, such as nerve growth factor (NGF) synthesis. nih.gov The design of such molecules often involves modifying the side chain or the A-ring of the sterol nucleus to alter interactions with the vitamin D receptor (VDR) and other cellular targets. nih.govmdpi.com This strategic synthesis allows for the fine-tuning of biological activity, aiming to create analogues that can regulate cell growth in various tissues without causing the side effects associated with high calcium levels. mdpi.comnih.gov

Compound/AnalogueTarget Pathway/ProcessObserved Effect
This compound₃Calcium MetabolismStimulates intestinal calcium transport and bone calcium mobilization. nih.govcaymanchem.com
25-hydroxythis compound₃Calcium MetabolismStimulates intestinal calcium transport and bone calcium mobilization. nih.gov
CB1093 (Vitamin D₃ analogue)Nerve Growth Factor SynthesisInduces NGF mRNA and protein synthesis in L929 and 3T3 cells. nih.gov
MART-10 (19-norvitamin D₃ analogue)Cell ProliferationPotent antiproliferative activity in normal prostate cells (PZ-HPV-7). nih.gov

A significant focus of steroidal analogue development is the investigation of their anti-proliferative effects in cancer. Vitamin D and its analogues have well-documented roles in inhibiting the growth of cancer cells. mdpi.comresearchgate.net For example, the vitamin D analog EB1089 has been shown to induce the expression of functional estrogen receptor α (ERα) in triple-negative breast cancer (TNBC) cells, thereby restoring their sensitivity to the anti-proliferative effects of antiestrogen (B12405530) therapies. nih.gov

Research into related sterols has shown promising results. Hydroxylated derivatives of lumisterol (B196343), a vitamin D isomer, have demonstrated significant anti-cancer properties by inhibiting the proliferation of malignant melanoma cells. mdpi.com Similarly, phytosterols (B1254722) like fucosterol (B1670223) have been studied for their potential to enhance the effects of conventional chemotherapy drugs in breast cancer models. mdpi.com The design of novel analogues, such as those of 19-norvitamin D₃, has yielded compounds with potent antiproliferative activity against prostate cells at very low concentrations. nih.gov This area of research highlights the potential for developing this compound-based analogues as targeted therapies that can arrest the cell cycle and induce apoptosis in cancer cells.

Steroidal CompoundCancer Cell Line(s)Key Anti-proliferative Finding
EB1089 (Calcitriol analog)Triple-Negative Breast Cancer (HCC1806, HCC1937)Induces ERα expression, sensitizing cells to antiestrogens. nih.gov
(25R)-27-hydroxyL₃ (Hydroxylumisterol)Melanoma (A375, SK-MEL-28)Inhibited proliferation, with high potency in A375 cells. mdpi.com
1,24,25(OH)₃D₃ (Vitamin D₃ derivative)Melanoma (A375, SK-MEL-28)Inhibited proliferation and increased expression of CYP24A1. mdpi.com
Fucosterol (in combination with Doxorubicin)Triple-Negative Breast Cancer (MDA-MB-231)Significantly decreased cell viability and proliferation in monolayer culture. mdpi.com

This compound as a Mechanistic Probe in Sterol Metabolism Studies

This compound and its isomers serve as valuable molecular probes for elucidating the complex mechanisms of sterol metabolism. Due to their structural similarities to endogenous sterols, they can interact with the enzymes and receptors involved in these pathways, allowing researchers to study specific metabolic steps. For example, the ability of this compound₃ to stimulate calcium transport in animals without kidneys (anephric) demonstrates that it can bypass the need for renal 1α-hydroxylation, a critical activation step for vitamin D₃, providing insights into VDR activation. nih.govcaymanchem.com

The related compound Tachysterol₂, a photoisomer of previtamin D₂, has been used to investigate the regulation of fibroblast growth factor 23 (FGF23), a key hormone in phosphate (B84403) and vitamin D metabolism. nih.govfrontiersin.org Studies showed that Tachysterol₂ activates the vitamin D receptor and increases FGF23 synthesis, demonstrating how these isomers can be used to dissect the regulatory circuits of mineral homeostasis. frontiersin.orgfrontiersin.org Furthermore, synthetic sterol probes have been specifically designed to explore the functions of key enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) and cholesterol 7 alpha-hydroxylase, revealing how small structural changes can impact enzyme activity and intracellular cholesterol processing. nih.gov These studies underscore the utility of compounds like this compound as tools to unravel the intricacies of sterol trafficking and signaling. nih.gov

Interdisciplinary Research in Phytochemistry and Natural Product Chemistry

The study of this compound is situated at the intersection of phytochemistry and natural product chemistry, fields dedicated to identifying and characterizing bioactive compounds from natural sources. taylorfrancis.com Phytochemistry focuses on the vast array of chemical compounds produced by plants, including sterols, which often possess significant pharmacological activities.

This compound's connection to this field is primarily through its relationship with vitamin D and its photoisomers, such as tachysterol (B196371), which can be found in UV-B irradiated foods like mushrooms. nih.govfrontiersin.org Research into plant-derived sterols (phytosterols) like fucosterol from brown seaweeds and ergosterol (B1671047) from fungi has revealed potent anti-proliferative and anti-tumor effects. mdpi.comfrontiersin.org This interdisciplinary approach combines the isolation and structural elucidation of natural products with rigorous pharmacological testing to uncover new therapeutic leads. The knowledge gained from studying naturally occurring sterols and their biological activities provides a foundation for the synthetic modification of related compounds like this compound to develop novel drugs.

Q & A

Q. How can isotachysterol be synthesized and characterized in laboratory settings?

this compound is synthesized via acid- or heat-induced isomerization of previtamin D3 or tachysterol derivatives. Key steps include controlled reaction conditions (e.g., hydrochloric acid catalysis, UV exposure) to prevent over-isomerization. Characterization requires UV spectroscopy (absorption maxima at 278, 288, and 301 nm) and mass spectrometry (e.g., MALDI-TOF for detecting dehydrated forms at m/z 367.6–383.7). Ensure purity via HPLC and validate structural rearrangement using NMR .

Q. What experimental precautions are necessary to maintain this compound stability during studies?

this compound degrades under prolonged heat, light, or acidic conditions. Store samples in inert atmospheres (e.g., argon), use amber glassware to minimize UV exposure, and avoid extreme pH during dissolution. Monitor stability via periodic UV spectral analysis (shifts from 273 nm to 265 nm indicate reversion to vitamin D3 analogs) .

Q. How can researchers distinguish this compound from structurally similar secosteroids like tachysterol or previtamin D3?

Employ a combination of:

  • UV spectroscopy : this compound exhibits maxima at 278, 288, and 301 nm, whereas tachysterol peaks at 281 nm with shoulders at 272/289 nm.
  • Chromatography : Reverse-phase HPLC with C18 columns resolves isomers based on polarity differences.
  • Mass spectrometry : this compound derivatives show distinct fragmentation patterns (e.g., [M+H-H2O]+ ions) .

Advanced Research Questions

Q. What mechanisms explain this compound’s biological activity compared to 1,25-dihydroxyvitamin D3 (calcitriol)?

this compound may act via receptor-independent pathways, such as modulating intracellular redox states or interacting with melanogenesis intermediates. Unlike calcitriol, it lacks a hydroxyl group at C1, reducing affinity for the vitamin D receptor (VDR). Experimental validation requires VDR knockout models and assays measuring melanin synthesis or cytotoxic stress markers in melanoma cells .

Q. How can conflicting data on this compound’s isomerization pathways be resolved?

Contradictions arise from varying reaction conditions (e.g., solvent polarity, catalyst concentration). Standardize protocols using kinetic studies under controlled environments (e.g., anhydrous HCl in ethanol). Cross-validate results with multiple techniques: NMR for real-time structural changes, LC-MS for intermediate detection, and DFT calculations to model energy barriers .

Q. What strategies optimize this compound derivatization for enhanced analytical detection?

Derivatize with hydroxyl-reactive agents (e.g., PTAD or DAPTAD) to improve ionization efficiency in MS. For MALDI-TOF, use parylene matrix chips to reduce background noise. Quantify derivatized products via isotopic labeling (e.g., deuterated internal standards) to correct for matrix effects .

Q. How does this compound’s photochemical reactivity impact its use in in vitro models?

UV exposure accelerates isomerization to inactive byproducts. Design experiments with dark-phase controls and validate light-source spectral output (e.g., 290–320 nm UVA/UVB filters). Use low-intensity illumination and monitor reaction progress via real-time UV spectroscopy .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response effects?

Apply nonlinear regression models (e.g., log-dose vs. response) to estimate EC50 values. For receptor-independent effects, use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Include power analysis to determine sample sizes for detecting biologically relevant effect sizes .

Q. How can researchers address reproducibility challenges in this compound synthesis?

Document all reaction parameters (solvent purity, temperature gradients, catalyst batches) in supplemental materials. Share raw spectral data (e.g., NMR, MS) in public repositories (e.g., Zenodo) and validate protocols via inter-laboratory studies .

Q. What ethical considerations apply to this compound studies involving human-derived cells?

Obtain ethics approval for cell-line sourcing (e.g., melanoma biopsies) and disclose conflicts of interest. Adhere to biosafety protocols for handling vitamin D analogs, which may alter calcium homeostasis in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.